7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline
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Overview
Description
7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties . This compound, in particular, has garnered attention due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Quinazoline derivatives have been known to exhibit anti-proliferative activities against various cancer cell lines . They are often designed to inhibit specific enzymes or receptors involved in cancer progression .
Mode of Action
Quinazoline derivatives are generally known to interact with their targets, leading to inhibition of the target’s function . This interaction often results in the disruption of cellular processes essential for cancer cell survival and proliferation .
Biochemical Pathways
Quinazoline derivatives are known to affect various biochemical pathways involved in cell proliferation, apoptosis, and other cellular processes .
Result of Action
Quinazoline derivatives are generally known to exhibit anti-proliferative activity against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-fluoroaniline with chloroacetyl chloride can yield an intermediate, which is then subjected to cyclization with triazole derivatives under acidic or basic conditions to form the desired quinazoline structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis have been explored to enhance the efficiency of the synthetic process . Additionally, the use of metal-catalyzed reactions can facilitate the formation of the quinazoline core with high selectivity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce the corresponding amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against certain types of tumors.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-3-(3-chloropyridin-4-yl)-4-methyltriazolo[1,5-a]quinazoline
- 7-Bromo-8-chloro-4-(4-fluorophenyl)-3-(3-methylpyridin-4-yl)triazolo[1,5-a]quinazoline
Uniqueness
Compared to similar compounds, 7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline exhibits unique properties due to the presence of the fluorophenyl and pyrrolidinyl groups. These groups enhance its biological activity and selectivity, making it a promising candidate for further development in medicinal chemistry .
Properties
IUPAC Name |
7-chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN5/c20-13-6-7-16-15(11-13)18(25-8-1-2-9-25)22-19-17(23-24-26(16)19)12-4-3-5-14(21)10-12/h3-7,10-11H,1-2,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXSLEHBPSDEKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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